Mass Spectrometric Differentiation: Distinct Ion Transition Enables Specific Detection
3-Nitro-L-tyrosine-d3 provides a +3 Da mass shift relative to unlabeled 3-nitrotyrosine, allowing for distinct selected reaction monitoring (SRM) transitions. In a validated LC-MS/MS method for rat plasma, the internal standard 3-nitro-2,5,6-d3-L-tyrosine was monitored via a specific transition (m/z 297 → 251 for the butyl ester derivative), while the native analyte was monitored at m/z 294 → 248 [1]. This mass difference eliminates signal overlap and enables precise quantification of the endogenous biomarker in complex biological matrices [2].
| Evidence Dimension | Precursor ion m/z (butyl ester derivative, positive ion mode) |
|---|---|
| Target Compound Data | m/z 297 (3-nitro-2,5,6-d3-L-tyrosine butyl ester) |
| Comparator Or Baseline | m/z 294 (3-nitro-L-tyrosine butyl ester) |
| Quantified Difference | +3 Da |
| Conditions | LC-ESI-MS/MS, positive ion mode, butyl ester derivatization |
Why This Matters
The specific +3 Da shift ensures chromatographic co-elution with the analyte while providing unambiguous mass separation, a critical requirement for accurate isotope dilution quantitation.
- [1] Delatour, T., Guy, P. A., Stadler, R. H., & Turesky, R. J. (2002). 3-Nitrotyrosine butyl ester: A novel derivative to assess tyrosine nitration in rat plasma by liquid chromatography–tandem mass spectrometry detection. Analytical Biochemistry, 302(1), 10–18. View Source
- [2] Duncan, M. W. (2013). Figure 4: Common quantification modes in quadrupole gas chromatograph mass spectrometers exemplified for unlabeled 3-nitrotyrosine (NO2Tyr) and for deuterium-labeled 3-nitrotyrosine (d3-NO2Tyr). Academia.edu. View Source
